Ethyl 3,5-dimethyloctanoate
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Overview
Description
Ethyl 3,5-dimethyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structural properties, which include a long carbon chain with ethyl and methyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyloctanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The reaction typically involves 3,5-dimethyloctanoic acid and ethanol, with sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods help in achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyloctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 3,5-dimethyloctanoic acid and ethanol.
Reduction: 3,5-dimethyloctanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 3,5-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyloctanoate involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific context in which the ester is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity smell, used in perfumes and as a flavoring agent.
Ethyl propionate: Another ester with a fruity odor, used in food flavorings and fragrances.
Uniqueness
Ethyl 3,5-dimethyloctanoate is unique due to its specific structural features, including the presence of ethyl and methyl groups at distinct positions on the carbon chain. This structural uniqueness imparts specific chemical and physical properties that differentiate it from other esters.
Properties
CAS No. |
62619-20-9 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl 3,5-dimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-10(3)8-11(4)9-12(13)14-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
KHZDIVXHUDJILN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(=O)OCC |
Origin of Product |
United States |
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